molecular formula C20H13FN2O2 B11262008 N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11262008
M. Wt: 332.3 g/mol
InChI Key: ZCPVCXFVCFVPDH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its benzoxazole core can exhibit fluorescence, making it useful for imaging and detection applications in biological systems.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the benzoxazole core can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-methylamine
  • 2-Fluorophenylacetic acid

Comparison: N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole core, which imparts specific properties such as fluorescence and potential pharmacological activity In contrast, similar compounds like N-(2-fluorophenyl)-N-methylamine and 2-fluorophenylacetic acid lack the benzoxazole ring and may exhibit different chemical and biological properties

Properties

Molecular Formula

C20H13FN2O2

Molecular Weight

332.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H13FN2O2/c21-16-8-4-5-9-18(16)22-20(24)14-10-11-17-15(12-14)19(25-23-17)13-6-2-1-3-7-13/h1-12H,(H,22,24)

InChI Key

ZCPVCXFVCFVPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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